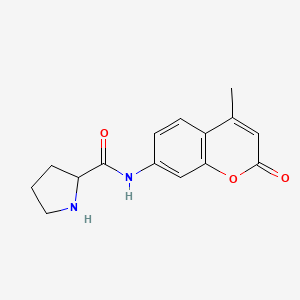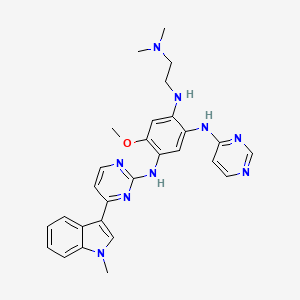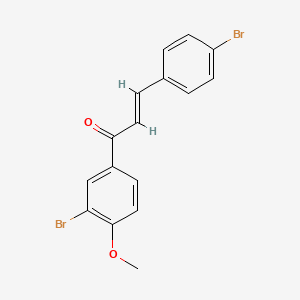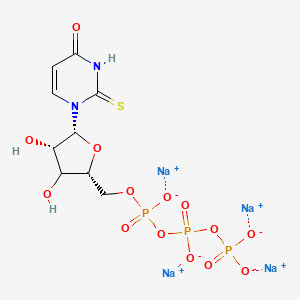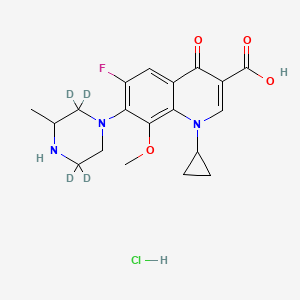
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride is a synthetic compound belonging to the quinolone class of antibiotics This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, a methoxy group, and a tetradeuterio-methylpiperazinyl moiety
准备方法
合成路线和反应条件
1-环丙基-6-氟-8-甲氧基-4-氧代-7-(2,2,5,5-四氘-3-甲基哌嗪-1-基)喹啉-3-羧酸;盐酸盐的合成涉及多个步骤:
起始原料: 合成从关键中间体的制备开始,例如 6-氟-8-甲氧基-4-氧代喹啉-3-羧酸和 2,2,5,5-四氘-3-甲基哌嗪。
氟化: 氟原子是通过使用氟化剂(如 N-氟苯磺酰亚胺 (NFSI))进行氟化反应引入的。
甲氧基化: 甲氧基是通过使用甲醇和合适的催化剂进行甲氧基化反应引入的。
哌嗪取代: 四氘甲基哌嗪基是通过使用 2,2,5,5-四氘-3-甲基哌嗪和合适的偶联剂进行取代反应引入的。
最终组装: 最终化合物是通过一系列缩合和环化反应组装的,然后纯化并分离出盐酸盐。
工业生产方法
该化合物的工业生产涉及扩大上述合成路线的规模。该工艺针对大规模生产进行了优化,确保高产率和纯度。主要考虑因素包括选择具有成本效益的起始原料、有效的反应条件和可靠的纯化技术。
化学反应分析
反应类型
1-环丙基-6-氟-8-甲氧基-4-氧代-7-(2,2,5,5-四氘-3-甲基哌嗪-1-基)喹啉-3-羧酸;盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在甲氧基和哌嗪基上。
还原: 还原反应可以在喹啉环上发生,导致形成二氢喹啉衍生物。
取代: 该化合物可以发生亲核取代反应,特别是在氟和甲氧基位置。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄)。
还原: 还原剂如硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄) 经常被使用。
取代: 胺、硫醇和卤化物等亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物包括氧化衍生物、还原的二氢喹啉化合物和取代的喹啉衍生物。
科学研究应用
1-环丙基-6-氟-8-甲氧基-4-氧代-7-(2,2,5,5-四氘-3-甲基哌嗪-1-基)喹啉-3-羧酸;盐酸盐具有广泛的科学研究应用:
化学: 该化合物被用作合成具有潜在抗菌和抗癌特性的新型喹诺酮衍生物的构建块。
生物学: 它被研究用于其对细菌 DNA 促旋酶和拓扑异构酶 IV 的影响,使其成为理解细菌复制和耐药机制的宝贵工具。
医学: 该化合物被研究用于其作为抗菌剂的潜力,特别是针对耐药细菌菌株。
工业: 它被用于开发新型抗生素和其他药物。
作用机制
1-环丙基-6-氟-8-甲氧基-4-氧代-7-(2,2,5,5-四氘-3-甲基哌嗪-1-基)喹啉-3-羧酸;盐酸盐的作用机制涉及抑制细菌 DNA 合成。该化合物靶向细菌 DNA 促旋酶和拓扑异构酶 IV,这些酶是 DNA 复制和转录所必需的。通过与这些酶结合,该化合物阻止了细菌 DNA 的解旋和超螺旋,导致细胞死亡。
相似化合物的比较
类似化合物
环丙沙星: 一种具有相似作用机制的第二代氟喹诺酮类抗生素.
莫西沙星: 另一种氟喹诺酮类抗生素,对革兰氏阳性菌具有增强的活性.
左氧氟沙星: 第三代氟喹诺酮类抗生素,具有更广泛的活性范围。
独特性
1-环丙基-6-氟-8-甲氧基-4-氧代-7-(2,2,5,5-四氘-3-甲基哌嗪-1-基)喹啉-3-羧酸;盐酸盐由于存在四氘甲基哌嗪基而具有独特性,这提高了它的代谢稳定性并减少了潜在的副作用。这种结构修饰使其与其他氟喹诺酮类药物区分开来,并使其具有作为新型抗菌剂的潜力。
属性
分子式 |
C19H23ClFN3O4 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H/i5D2,8D2; |
InChI 键 |
GQYBNVXJQVIRGC-RVZGMMLISA-N |
手性 SMILES |
[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H].Cl |
规范 SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
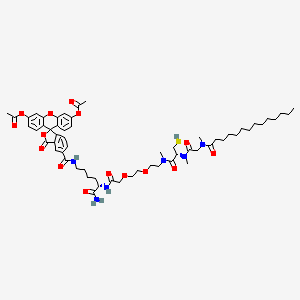

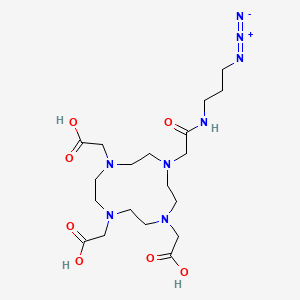
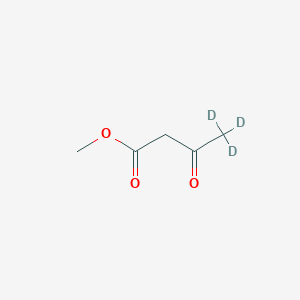
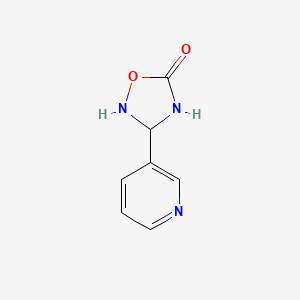
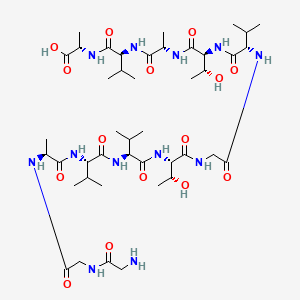

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)

